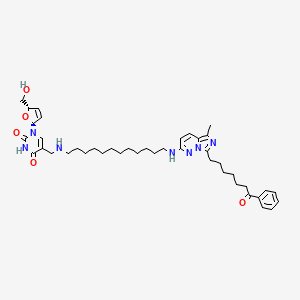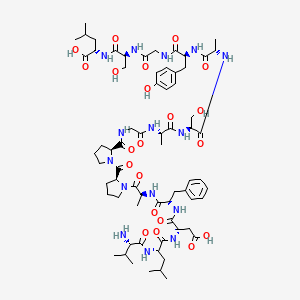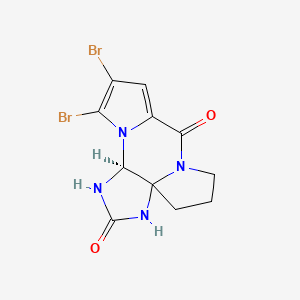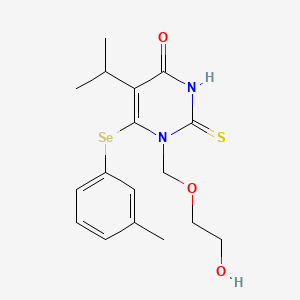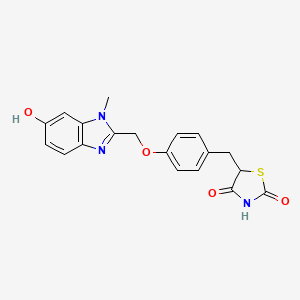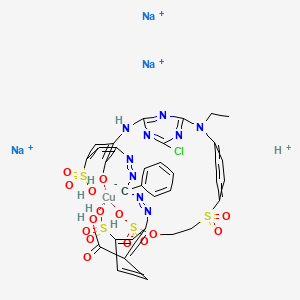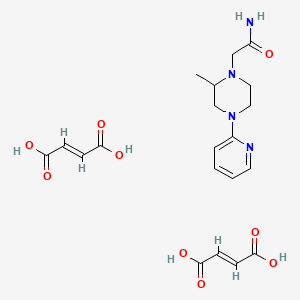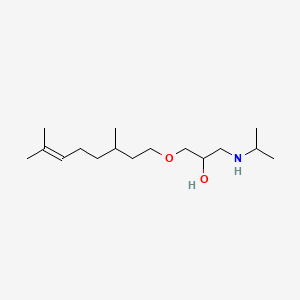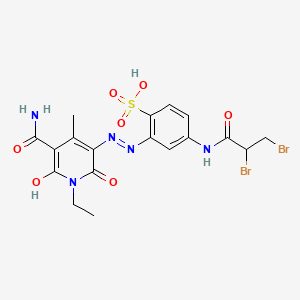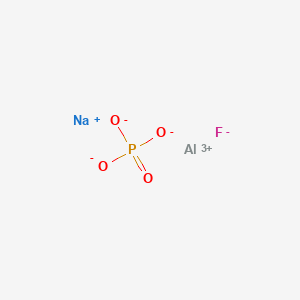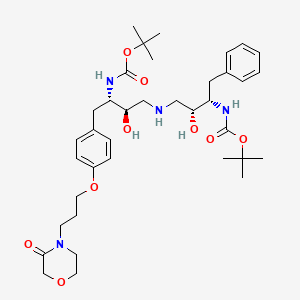
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-((4-(3-(3-oxo-4-morpholinyl)propoxy)phenyl)methyl)-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-((4-(3-(3-oxo-4-morpholinyl)propoxy)phenyl)methyl)-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-” is a complex organic compound with a multifaceted structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the core structure: This step involves the construction of the main carbon backbone through reactions such as aldol condensation, Michael addition, or Grignard reactions.
Introduction of functional groups: Functional groups like hydroxyl, oxo, and morpholinyl are introduced through selective reactions such as oxidation, reduction, and substitution.
Final esterification: The final step often involves esterification to form the 1,1-dimethylethyl ester.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: Small-scale production using controlled reaction conditions.
Continuous flow synthesis: Large-scale production with continuous input of reactants and output of products, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of specific atoms or groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
12-Oxa-2,6,10-triazatetradecanoic acid derivatives: Compounds with similar core structures but different functional groups.
Morpholinyl-containing compounds: Compounds with morpholinyl groups that exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
175233-85-9 |
|---|---|
Fórmula molecular |
C37H56N4O9 |
Peso molecular |
700.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[3-(3-oxomorpholin-4-yl)propoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C37H56N4O9/c1-36(2,3)49-34(45)39-29(21-26-11-8-7-9-12-26)31(42)23-38-24-32(43)30(40-35(46)50-37(4,5)6)22-27-13-15-28(16-14-27)48-19-10-17-41-18-20-47-25-33(41)44/h7-9,11-16,29-32,38,42-43H,10,17-25H2,1-6H3,(H,39,45)(H,40,46)/t29-,30-,31+,32+/m0/s1 |
Clave InChI |
SJLKQIOVIJCRQA-GASGPIRDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCCCN3CCOCC3=O)NC(=O)OC(C)(C)C)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCCN3CCOCC3=O)NC(=O)OC(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)

![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
